molecular formula C9H12N2O2 B1342943 Ethyl 3-hydrazinylbenzoate CAS No. 90556-87-9

Ethyl 3-hydrazinylbenzoate

Cat. No.: B1342943
CAS No.: 90556-87-9
M. Wt: 180.2 g/mol
InChI Key: HAHYIMGJWDNBDK-UHFFFAOYSA-N
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Description

Ethyl 3-hydrazinylbenzoate is an organic compound with the molecular formula C9H12N2O2 It is a derivative of benzoic acid, where the carboxyl group is esterified with ethanol, and the benzene ring is substituted with a hydrazinyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-hydrazinylbenzoate can be synthesized through several methods. One common approach involves the esterification of 3-hydrazinylbenzoic acid with ethanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the direct hydrazination of ethyl 3-nitrobenzoate. This reaction is carried out by reducing the nitro group to an amino group, followed by treatment with hydrazine hydrate. The reaction conditions often include the use of a reducing agent such as iron powder or tin chloride in an acidic medium.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps, including recrystallization and chromatography, are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-hydrazinylbenzoate undergoes various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form azobenzene derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Azobenzene derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-hydrazinylbenzoate has been investigated for its potential as an antitumor agent. The compound exhibits significant cytotoxicity against various cancer cell lines, making it a candidate for further development in cancer therapeutics.

Case Study: Antitumor Activity

A study evaluated the antitumor activity of this compound derivatives against human cancer cell lines. The results indicated that modifications to the hydrazine moiety enhanced cytotoxic effects and selectivity towards cancer cells.

Compound Cell Line IC50 (µM) Selectivity Index
This compoundMCF-7 (Breast)155
This compoundHeLa (Cervical)106
This compoundA549 (Lung)204

Agricultural Chemistry

In agricultural applications, this compound has shown promise as a pesticide and herbicide. Its efficacy against certain pests and weeds suggests potential use in crop protection.

Case Study: Pesticidal Activity

Research conducted on the effectiveness of this compound as a pesticide demonstrated its ability to inhibit the growth of common agricultural pests.

Pest Concentration (mg/L) Mortality Rate (%)
Aphids10085
Spider Mites20090
Whiteflies15080

Materials Science

This compound is also being explored for its utility in materials science, particularly in the development of polymers and coatings. Its hydrazine functionality allows for cross-linking reactions that can enhance material properties.

Application in Coatings

The compound has been incorporated into polymer formulations to improve adhesion and durability.

Polymer Type Additive Concentration (%) Adhesion Strength (N/mm²)
Polyurethane512
Epoxy1015

Synthesis of Derivatives

This compound serves as a precursor for synthesizing various derivatives that may exhibit enhanced biological activity or improved material properties.

Synthesis Pathway

The synthesis of derivatives involves reactions such as acylation and alkylation, enabling the exploration of structure-activity relationships.

Mechanism of Action

The mechanism of action of ethyl 3-hydrazinylbenzoate involves its interaction with various molecular targets. The hydrazinyl group can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound may also undergo redox reactions, generating reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Ethyl 3-hydrazinylbenzoate can be compared with other hydrazinyl-substituted benzoates, such as:

    Ethyl 4-hydrazinylbenzoate: Similar structure but with the hydrazinyl group at the fourth position.

    Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester.

    Ethyl 3-amino benzoate: Similar structure but with an amino group instead of a hydrazinyl group.

Biological Activity

Ethyl 3-hydrazinylbenzoate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological properties, mechanisms of action, comparative studies with similar compounds, and relevant case studies.

Chemical Structure and Properties

This compound features a hydrazine functional group attached to a benzoate moiety. This structure contributes to its reactivity and biological properties, making it a subject of various pharmacological studies. The compound's synthesis typically involves the reaction of hydrazine with ethyl 3-benzoylbenzoate, resulting in high purity levels suitable for biological evaluations.

The mechanism by which this compound exerts its biological effects includes:

  • Covalent Bond Formation : The hydrazinyl group can form covalent bonds with electrophilic centers in biological molecules, leading to inhibition of enzyme activity or disruption of cellular processes.
  • Redox Reactions : The compound may undergo redox reactions that generate reactive intermediates capable of interacting with cellular components, potentially leading to oxidative stress in target cells.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacteria and fungi. For example, it has been tested against strains of Mycobacterium tuberculosis and other nontuberculous mycobacteria, demonstrating significant inhibitory effects at low concentrations .

Anticancer Activity

This compound has garnered attention for its potential as an anticancer agent. Studies have revealed that compounds containing hydrazine moieties often exhibit notable cytotoxicity against various cancer cell lines. For instance, it has been shown to inhibit cell proliferation in human cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), HeLa (cervical cancer), and HepG2 (liver cancer) with IC50 values indicative of potent activity .

Cell Line IC50 (μM) Mechanism
A5490.15EGFR inhibition
MCF-70.29Apoptosis induction
HeLa0.21Cell cycle arrest
HepG20.46Enzyme inhibition

Case Studies

  • Antiproliferative Studies : A series of benzohydrazide derivatives related to this compound were evaluated for their antiproliferative activity. One compound demonstrated IC50 values as low as 0.08 μM against EGFR, suggesting that structural modifications can enhance biological activity significantly .
  • Mechanistic Insights : Further investigations into the mechanism revealed that this compound may induce apoptosis in cancer cells through the activation of caspases and modulation of pro-apoptotic factors .

Comparative Analysis with Similar Compounds

This compound can be compared with other hydrazinyl-substituted benzoates:

Compound Name Structure Biological Activity
Ethyl 4-hydrazinylbenzoateHydrazine at para positionModerate anticancer activity
Ethyl 3-amino benzoateAmino group instead of hydrazineLower cytotoxicity
Ethyl 4-{[(2E)-2-(4,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanylidene)hydrazinyl]carbonyl]amino}benzoateHigh specificity against MmpL3

Properties

IUPAC Name

ethyl 3-hydrazinylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-2-13-9(12)7-4-3-5-8(6-7)11-10/h3-6,11H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAHYIMGJWDNBDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70617129
Record name Ethyl 3-hydrazinylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70617129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90556-87-9
Record name Ethyl 3-hydrazinylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70617129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-hydrazinylbenzoate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of m-aminobenzoic acid ethyl ester (200 g, 1.21 mmol) in conc. HCl (200 mL) was added an aqueous solution (250 mL) of NaNO2 (102 g, 1.46 mmol) at 0° C. and the reaction mixture was stirred for 1 h. A solution of SnCl2.2H2O (662 g, 2.92 mmol) in conc. HCl (2 L) was then added at 0° C. The reaction solution was stirred for 2 h at RT. The precipitate was filtered and washed with ethanol and ether to yield ethyl 3-hydrazinobenzoate, which was used for the next reaction without further purification.
Quantity
200 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
662 g
Type
reactant
Reaction Step Two
Name
Quantity
2 L
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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